N-Z-1,5-pentanediamine hydrochloride

Catalog No.
S803297
CAS No.
18807-74-4
M.F
C13H21ClN2O2
M. Wt
272.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Z-1,5-pentanediamine hydrochloride

CAS Number

18807-74-4

Product Name

N-Z-1,5-pentanediamine hydrochloride

IUPAC Name

benzyl N-(5-aminopentyl)carbamate;hydrochloride

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

InChI

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H

InChI Key

VYIRBXGDTOPWSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl

Synonyms

18807-74-4;N-Carbobenzoxy-1,5-diaminopentaneHydrochloride;N-Z-1,5-pentanediaminehydrochloride;BenzylN-(5-aminopentyl)carbamatehydrochloride;N-Z-1,5-diaminopentanehydrochloride;96091_ALDRICH;SCHEMBL5279548;96091_FLUKA;CTK8B3781;7534AH;ANW-43161;AKOS015888407;N-Cbz-1,5-diaminopentaneHydrochloride;BP-11472;LP078690;TR-008712;BenzylN-(5-Aminoamyl)carbamateHydrochloride;K-5648;I01-10231;N-(5-Aminoamyl)carbamicAcidBenzylEsterHydrochloride;N-(5-Aminopentyl)carbamicAcidBenzylEsterHydrochloride;Carbamicacid,(5-aminopentyl)-,phenylmethylester,monohydrochloride(9CI)

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl

Peptide Synthesis

N-Z-1,5-pentanediamine hydrochloride is primarily used as a building block in the synthesis of peptides. Peptides are short chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. N-Z-1,5-pentanediamine hydrochloride serves as a spacer molecule, introducing a five-carbon chain between two amino acids in the peptide sequence. This spacer can be crucial for achieving specific conformations or functionalities within the peptide [1].

Source

Chemical Biology

N-Z-1,5-pentanediamine hydrochloride can be employed in chemical biology research to study protein-protein interactions. By attaching the molecule to a protein of interest, scientists can investigate how the modified protein interacts with other proteins in a cellular environment. This technique allows researchers to gain insights into protein function and potentially identify novel drug targets [2].

Source

N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the formula C5_5H14_{14}N2_2·HCl. It is a hydrochloride salt of 1,5-pentanediamine, which is also known as pentamethylenediamine or cadaverine. This compound features a straight-chain pentane backbone with amino groups located at the terminal positions (1 and 5). The molecular weight of N-Z-1,5-pentanediamine hydrochloride is approximately 188.07 g/mol .

  • Potential irritant: Amines can be irritating to skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling [].
  • Dust hazard: The compound might exist as a powder, posing inhalation risks. Use a fume hood when working with it.
Typical of amines and diamines. These include:

  • Acylation Reactions: The amino groups can react with acyl chlorides to form amides.
  • Alkylation Reactions: It can undergo alkylation with alkyl halides to produce higher amines.
  • Formation of Isocyanates: This compound is used in the synthesis of bio-based pentamethylene diisocyanate, which has applications in producing polyurethane.

N-Z-1,5-pentanediamine hydrochloride exhibits biological activity associated with its structure as a diamine. It has been noted for its role in cellular metabolism and its potential involvement in the synthesis of polyamines, which are crucial for cell growth and function. Additionally, cadaverine (the free base form) has been studied for its antimicrobial properties and may influence microbial growth .

The synthesis of N-Z-1,5-pentanediamine hydrochloride typically involves:

  • Reduction of Precursors: Starting from suitable precursors such as 1,5-diaminopentane or related compounds.
  • Hydrochlorination: The free base form is treated with hydrochloric acid to yield the hydrochloride salt.
  • Alternative Methods: Other synthetic routes may involve the reaction of benzyloxycarbonyl compounds with 1,5-diaminopentane under controlled conditions .

N-Z-1,5-pentanediamine hydrochloride finds applications in several fields:

  • Chemical Manufacturing: Used as an intermediate in the production of polyurethanes and other polymers.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological properties.
  • Research: Utilized in biochemical studies related to polyamine metabolism and cellular functions .

Studies on N-Z-1,5-pentanediamine hydrochloride have focused on its interactions with various biological systems. It has been observed that this compound can influence cellular pathways involving polyamines, potentially affecting cell proliferation and differentiation. Additionally, its interactions with other compounds have been explored to understand its role in metabolic processes and antimicrobial activity .

Several compounds share structural similarities with N-Z-1,5-pentanediamine hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,4-ButanediamineAlkane-alpha,omega-diamineShorter chain length; used primarily in plastics
1,6-HexanediamineAlkane-alpha,omega-diamineLonger chain; used in polymer production
Cadaverine (1,5-Pentanediamine)Alkane-alpha,omega-diamineFree base form; known for its biological activity
2-AminopentanePrimary amineDifferent functional group positioning

N-Z-1,5-pentanediamine hydrochloride is unique due to its specific chain length and terminal amino groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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